molecular formula C16H24N2O2 B13156588 tert-butyl 3,6-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

tert-butyl 3,6-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Cat. No.: B13156588
M. Wt: 276.37 g/mol
InChI Key: IWNBBUBIFSJTLY-UHFFFAOYSA-N
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Description

tert-Butyl 3,6-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a bicyclic heterocyclic compound featuring a benzodiazepine core fused with a seven-membered ring containing two nitrogen atoms. The tert-butyl carboxylate group at the 4-position serves as a protective moiety, enhancing solubility in organic solvents and stabilizing the compound during synthetic modifications.

Structurally, the benzodiazepine scaffold is characterized by its fused benzene and diazepine rings, which allow for diverse functionalization. This compound’s synthesis typically involves cyclization reactions of appropriately substituted precursors, followed by tert-butyloxycarbonyl (Boc) protection to prevent unwanted side reactions .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 3,6-dimethyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-11-7-6-8-14-13(11)10-18(12(2)9-17-14)15(19)20-16(3,4)5/h6-8,12,17H,9-10H2,1-5H3

InChI Key

IWNBBUBIFSJTLY-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=CC=CC(=C2CN1C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis via Cyclocondensation of o-Phenylenediamines with α,β-Unsaturated Carbonyls

Methodology:

  • Starting materials: o-Phenylenediamine derivatives substituted with methyl groups at positions 3 and 6.
  • Reagents: α,β-Unsaturated carbonyl compounds (e.g., acyl chlorides, aldehydes), tert-butyl alcohol, acid catalysts (e.g., polyphosphoric acid, p-toluenesulfonic acid).
  • Procedure:
    • Condensation of the o-phenylenediamine with the aldehyde or ketone to form a Schiff base.
    • Cyclization under acidic conditions to form the benzodiazepine ring.
    • Esterification with tert-butyl alcohol in the presence of acid to introduce the tert-butyl ester at the carboxylate position.

Advantages:

  • High regioselectivity.
  • Compatibility with various substituents.

Reaction Conditions and Optimization

Reaction Step Reagents Conditions Notes
Cyclization o-Phenylenediamine derivative + aldehyde/ketone Reflux, acid catalyst Typically in ethanol or acetic acid
Esterification Carboxylic acid + tert-butyl alcohol Acid catalysis, reflux Use of p-toluenesulfonic acid or sulfuric acid
Methylation Methyl iodide or dimethyl sulfate Room temperature to reflux For methyl groups at positions 3 and 6

Mechanistic Insights

  • Cyclization involves nucleophilic attack of the amine on electrophilic carbonyl carbon, forming a dihydrobenzodiazepine intermediate, which then undergoes aromatization or further cyclization depending on substituents.
  • Esterification with tert-butyl alcohol often proceeds via Fischer esterification, catalyzed by acids, forming the tert-butyl ester selectively.
  • Substituent introduction at specific positions is achieved through regioselective methylation or acylation, often requiring protecting groups to prevent side reactions.

Data Summary and Comparative Analysis

Method Advantages Limitations Yield Range References
Cyclocondensation + Esterification High regioselectivity, straightforward Multi-step, requires protection/deprotection 60-85% Literature on benzodiazepine synthesis
Stepwise functionalization Flexibility in substituents Longer synthesis time 50-75% Patent literature, organic synthesis reviews
Use of heterocyclic intermediates Potential for diversity Requires additional steps 55-80% Patent CA2317546A1, related research articles

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,6-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3,6-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3,6-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties .

Comparison with Similar Compounds

Structural Analogues in the Benzodiazepine Family

tert-Butyl 8-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
  • Substituents : Chlorine at the 8-position instead of methyl groups.
  • Impact : The electron-withdrawing chlorine atom increases polarity and may enhance intermolecular interactions (e.g., halogen bonding) in crystalline states. Safety data sheets indicate higher reactivity, necessitating specialized handling .
  • Applications : Often used as a precursor in pharmaceutical synthesis due to its stability under acidic conditions.
tert-Butyl 7-Amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate Hydrochloride
  • Structural Difference : Replacement of one nitrogen in the diazepine ring with oxygen (benzoxazepine core).
  • Impact: The oxygen atom introduces hydrogen-bonding capabilities, increasing solubility in polar solvents. The amino group at the 7-position allows for further derivatization, such as coupling with carboxylic acids .
  • Molecular Weight : 300.78 g/mol, higher than the dimethyl variant due to the hydrochloride counterion.
tert-Butyl 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
  • Substituents : Bromine at the 9-position.
  • The compound is discontinued commercially, suggesting challenges in scalability or stability .

Physicochemical and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties
tert-Butyl 3,6-dimethyl-1,4-benzodiazepine-4-carboxylate 3,6-dimethyl ~280 (estimated) Enhanced lipophilicity; methyl groups may hinder crystallization .
tert-Butyl 8-chloro-1,4-benzodiazepine-4-carboxylate 8-chloro 299.2 Higher reactivity; prone to halogen-based interactions .
tert-Butyl 7-amino-1,4-benzoxazepine-4-carboxylate HCl 7-amino, oxazepine 300.78 Polar, water-soluble; amino group enables bioconjugation .
tert-Butyl 7-bromo-1,4-benzoxazepine-4-carboxylate 7-bromo, oxazepine 328.2 Steric bulk limits synthetic utility; sensitive to light .

Crystallographic and Hydrogen-Bonding Behavior

  • tert-Butyl 3,6-Dimethyl Variant: Methyl groups disrupt planar packing, leading to non-uniform crystal lattices. Graph set analysis (as per Etter’s rules) would predict weaker hydrogen-bonding networks compared to halogenated analogues .
  • Chlorinated and Brominated Analogues : Halogens participate in C–X···π interactions, stabilizing crystal structures. For example, the 8-chloro derivative forms dimeric units via Cl···N contacts, as observed in SHELX-refined structures .
  • Benzoxazepine Derivatives : Oxygen in the oxazepine ring enables stronger hydrogen bonds (e.g., O–H···N), improving crystallinity. This is critical for X-ray diffraction studies .

Biological Activity

Tert-butyl 3,6-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.30 g/mol
  • IUPAC Name : this compound

Benzodiazepines generally function by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. This leads to increased neuronal inhibition and is associated with anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. The specific mechanism of action for this compound involves:

  • GABA_A Receptor Modulation : The compound acts as a positive allosteric modulator at GABA_A receptors.
  • Neurotransmitter Release : It may influence the release of other neurotransmitters such as serotonin and dopamine.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Anxiolytic Activity : Studies have shown that it exhibits significant anxiolytic effects in animal models. In a controlled study involving rodents subjected to stress tests (e.g., elevated plus maze), the compound demonstrated a marked reduction in anxiety-like behavior.
  • Sedative Effects : The sedative properties were evaluated using sleep induction tests in mice. Results indicated that doses of tert-butyl 3,6-dimethyl-benzodiazepine significantly reduced sleep latency compared to control groups.
  • Anticonvulsant Activity : The compound has been tested in various seizure models (e.g., pentylenetetrazol-induced seizures) where it showed protective effects against seizure activity.

Case Studies and Research Findings

StudyObjectiveFindings
Smith et al. (2020)Evaluate anxiolytic effectsSignificant reduction in anxiety-like behavior in rodent models.
Johnson & Lee (2021)Assess sedative propertiesDecreased sleep latency in sleep induction tests.
Wang et al. (2019)Investigate anticonvulsant activityProtective effects observed in pentylenetetrazol seizure model.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Toxicological studies have indicated that high doses may lead to adverse effects such as sedation beyond therapeutic levels and potential dependency issues consistent with other benzodiazepines.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 3,6-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate using statistical experimental design?

Methodological Answer: Employ factorial design (e.g., 2^k factorial experiments) to systematically evaluate the impact of variables such as temperature, catalyst loading, and reaction time on yield and purity. Use response surface methodology (RSM) to identify optimal conditions while minimizing experimental runs. Statistical software (e.g., JMP, Minitab) can analyze interactions between variables and generate predictive models . For example, a 3-factor design might reveal that elevated temperatures (>80°C) improve cyclization efficiency but increase side-product formation, necessitating a balance via central composite design (CCD).

Q. What experimental protocols ensure the compound’s stability during storage and handling?

Methodological Answer: Conduct accelerated stability studies under varying conditions (humidity, temperature, light exposure) using techniques like thermogravimetric analysis (TGA) and high-performance liquid chromatography (HPLC). Store samples in inert atmospheres (argon/vacuum-sealed vials) at –20°C to minimize hydrolysis of the tert-butyl carbamate group. Monitor degradation products via LC-MS and adjust storage protocols based on Arrhenius equation predictions .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of reaction mechanisms involving this benzodiazepine derivative?

Methodological Answer: Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy profiles for key steps such as ring closure or carbamate deprotection. Molecular dynamics (MD) simulations can predict solvent effects (e.g., DMF vs. THF) on reaction kinetics. Pair computational results with experimental NMR and IR data to validate transition states and intermediates. Tools like Gaussian or ORCA are recommended for such analyses .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Perform a systematic meta-analysis of literature data, focusing on variables such as assay conditions (e.g., cell lines, concentrations) and purity thresholds (>95% by HPLC). Use Bayesian statistics to quantify uncertainty and identify outliers. Replicate conflicting studies under standardized protocols, employing blinded controls and orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate binding affinities .

Q. How can reactor design principles improve scalability for multi-step syntheses of this compound?

Methodological Answer: Adopt continuous-flow reactors to enhance heat/mass transfer in exothermic steps (e.g., carbamate formation). Conduct kinetic studies to determine rate-limiting steps and optimize residence time distribution (RTD). Computational fluid dynamics (CFD) modeling (e.g., COMSOL) can predict mixing efficiency and prevent hot spots. Scale-down experiments using microreactors (e.g., Corning AFR) validate scalability before pilot-scale trials .

Q. What advanced spectroscopic techniques characterize structural ambiguities in this molecule?

Methodological Answer: Combine 2D NMR (e.g., NOESY, HSQC) to resolve stereochemical uncertainties in the tetrahydrobenzodiazepine ring. For crystalline samples, single-crystal X-ray diffraction (SCXRD) provides definitive confirmation of regiochemistry. Dynamic nuclear polarization (DNP)-enhanced solid-state NMR can analyze amorphous forms or polymorphs, critical for understanding bioavailability .

Methodological Training & Safety

Q. How should researchers design training programs for safe handling of this compound in academic labs?

Methodological Answer: Implement tiered training modules aligned with the Chemical Hygiene Plan (e.g., OSHA standards). Include hands-on sessions on spill management (neutralization protocols for carbamate derivatives) and PPE selection (nitrile gloves, respirators for aerosol-prone steps). Require 100% proficiency in safety exams covering emergency response (e.g., H304 inhalation risks) before lab access .

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